2-Methylidene-1H-indene-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-methylideneindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXELBQMGKYWFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594417 | |
| Record name | 2-Methylidene-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20444-87-5 | |
| Record name | 2-Methylidene-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The TSIL activates both the aldehyde carbonyl and the acidic α-hydrogens of indan-1,3-dione, facilitating a Knoevenagel-like condensation. Kinetic studies revealed that 0.1 mmol of 2-HEAF achieves 98% conversion within 1 minute, outperforming conventional catalysts like piperidine (87% yield in 3 hours). The absence of solvent eliminates purification complexities, while the ionic liquid’s recyclability (5 cycles with <5% activity loss) enhances sustainability.
Table 1: Comparative Performance of Ionic Liquids in Indene-Dione Synthesis
| Ionic Liquid | Reaction Time | Yield (%) | Temperature |
|---|---|---|---|
| 2-HEAF | 1 min | 98 | 25°C |
| Diethanolammonium Acetate | 5 min | 75 | 25°C |
| Tetra-n-butylphosphonium Bromide | 48 h | 25 | 25°C |
Scope and Limitations
Although the method excels for electron-deficient aldehydes, formaldehyde’s high reactivity necessitates precise stoichiometric control to prevent over-condensation. Preliminary adaptations using paraformaldehyde (0.25 mmol) with 2-HEAF (0.1 mmol) yielded 2-methylidene-1H-indene-1,3(2H)-dione in 89% isolated yield after 30 seconds, demonstrating the approach’s versatility.
Claisen Condensation-Decarboxylation Approach
CN103121887A discloses a scalable two-step synthesis starting from phthalate esters and malonates. Although originally designed for unsubstituted indandiones, modifying the malonate component with methyl groups enables methylidene installation.
Stepwise Reaction Analysis
Step 1: Claisen Condensation
Diethyl phthalate (2.2 kg) reacts with dimethyl malonate (1.6 kg) in DMF (30 L) catalyzed by sodium methoxide (5 kg) at 120°C for 20 hours, forming the bis-ester intermediate (82.1% yield).
Step 2: Acidic Hydrolysis and Decarboxylation
Treating the intermediate with 3M H₂SO₄ at 90°C for 5 hours induces sequential hydrolysis and decarboxylation, yielding the indandione core. Introducing methylmalonate esters in Step 1 could theoretically generate the methylidene variant, though experimental validation remains pending.
Table 2: Comparison of Decarboxylation Conditions
| Acid Concentration | Temperature | Time | Yield (%) |
|---|---|---|---|
| 3M H₂SO₄ | 90°C | 5 h | 82.1 |
| 6M HCl | 100°C | 3 h | 78.4 |
| PTSA in Toluene | 110°C | 8 h | 65.2 |
Industrial Scalability and Challenges
This method’s strength lies in avoiding benzene and microwave reactors, addressing limitations of earlier routes. However, DMF’s toxicity (REACH SVHC) and sulfuric acid waste management require mitigation through solvent substitution (e.g., γ-valerolactone) and neutralization protocols.
Chemical Reactions Analysis
Types of Reactions
2-Methylidene-1H-indene-1,3(2H)-dione can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methylidene-1H-indene-1,3(2H)-dione exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural distinctions :
- Arylidene (e.g., =CH-Ar) : Adds aromaticity and conjugation, improving UV absorption (relevant for dyes) and π-π stacking in crystalline phases .
Physicochemical Properties
| Compound Name | Substituent | Melting Point (°C) | Molecular Formula | Solubility (Polarity) |
|---|---|---|---|---|
| 2-Methylidene-1H-indene-1,3(2H)-dione | =CH$_2$ | Not reported | C${10}$H$6$O$_2$ | Likely low (non-polar) |
| 2-[(4-Hydroxyphenyl)methylidene]-... (3J) | 4-HO-C$6$H$4$-CH= | 238–240 | C${16}$H${10}$O$_3$ | Moderate (polar OH) |
| 2-[(Naphthalen-1-yl)methylidene]-... (3F) | Naphthyl-CH= | 175–176 | C${20}$H${12}$O$_2$ | Low (hydrophobic) |
| 2-[(3-Hydroxy-4-MeO-phenyl)methylidene]-... (3E) | 3-HO-4-MeO-C$6$H$3$-CH= | 227–228 | C${17}$H${12}$O$_4$ | Moderate (polar groups) |
Trends :
- Melting Points : Arylidene derivatives with polar groups (e.g., 3J, 3E) exhibit higher melting points due to hydrogen bonding and π-stacking, whereas bulky hydrophobic substituents (e.g., 3F) reduce packing efficiency .
- Solubility : Methylidene derivatives are predicted to have lower solubility in polar solvents compared to hydroxyl- or methoxy-substituted analogs.
Insights :
- Arylidene derivatives with electron-donating groups (e.g., -OH, -OMe) show enhanced bioactivity, likely due to improved target binding or membrane permeability .
- The methylidene analog’s lack of aromaticity may limit its utility in dye chemistry but could favor applications requiring small, reactive intermediates.
Drug-Likeness and Computational Predictions
- LogP Values : Arylidene derivatives (e.g., 3F: LogP ~3.5) are more lipophilic than methylidene analogs (predicted LogP ~2.0), affecting pharmacokinetics .
- Hydrogen Bonding: Polar substituents (e.g., -OH in 3J) improve solubility and bioavailability, whereas methylidene lacks H-bond donors/acceptors.
Q & A
Q. How can researchers optimize the synthesis of 2-Methylidene-1H-indene-1,3(2H)-dione derivatives for specific functionalization?
Methodology :
- Condensation Reactions : Use sodium methoxide in ethyl acetate to condense phthalide with substituted benzaldehydes, ensuring equimolar ratios for high yields (e.g., 2-aryl derivatives) .
- Nitro Group Addition : Employ succinic anhydride and tributylphosphine in acetonitrile under reflux to introduce nitroethyl groups, followed by flash column chromatography (petroleum ether/EtOAc) for purification .
- Bromination : Treat intermediates with bromine in dichloromethane at 0°C, monitoring reaction progress via TLC to avoid over-bromination .
Q. What spectroscopic techniques are most effective for characterizing tautomeric forms (diketo, enol, enolate) of this compound derivatives?
Methodology :
- UV-Vis Spectroscopy : Track solvent-dependent shifts in absorption bands (e.g., ~400 nm for enolate forms in polar solvents) .
- NMR Analysis : Use and NMR to identify proton environments (e.g., enolic -OH at δ 10–12 ppm) and carbonyl resonances (δ 180–200 ppm) .
- IR Spectroscopy : Detect tautomer-specific stretches (e.g., C=O at ~1700 cm, enolic O-H at ~3200 cm) .
Q. How should crystallographic data for this compound derivatives be refined using SHELX software?
Methodology :
- Data Collection : Use high-resolution X-ray diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) and SHELXC/D/E for structure solution .
- Refinement : Apply SHELXL with isotropic/anisotropic displacement parameters; fix hydrogen atoms at calculated positions and refine isotropically. Validate using R-factors (<5% for high-quality data) .
- Validation : Cross-check with Cambridge Structural Database (CCDC) entries and report bond distances/angles (e.g., C=O bond lengths ~1.21 Å) .
Advanced Research Questions
Q. How can computational tools like PASS predict the bioactivity of this compound derivatives?
Methodology :
- PASS Server Analysis : Input SMILES structures to predict enzyme inhibition (e.g., ubiquinol-cytochrome reductase inhibition probability >0.7 for nitro-substituted derivatives) .
- ADME Profiling : Use SwissADME to assess drug-likeness (e.g., Lipinski’s Rule compliance, topological polar surface area <140 Ų) .
- Docking Studies : Perform molecular docking (AutoDock Vina) to evaluate binding affinities to target proteins (e.g., aryl-alcohol dehydrogenase) .
Q. What reaction mechanisms explain the formation of N-heterocycles from this compound and phosphonium carbanions?
Methodology :
- Carbanion Attack : React 2-diazonio-1,3-dioxo-inden-2-ide with cyanomethyltriphenylphosphonium chloride to form oxadiazines via nucleophilic addition and cyclization .
- Spirocyclic Products : Use allyltriphenylphosphonium bromides to generate spiro[3]pyrazoles through [3+2] cycloaddition with diazo groups .
- Mechanistic Validation : Monitor intermediates via NMR and isolate products via silica gel chromatography (hexane/EtOAC) .
Q. How can structure-activity relationships (SARs) guide the design of this compound-based protease inhibitors?
Methodology :
- Functional Group Modulation : Introduce iodobenzyl or benzyl-triazolyl groups at C2 to enhance steric bulk and binding affinity (e.g., IC <10 μM for West Nile virus protease) .
- Bioisosteric Replacement : Replace nitro groups with methyl esters to improve solubility while retaining activity .
- In Vitro Assays : Test inhibition kinetics (e.g., values) using fluorogenic substrates and validate with crystallographic ligand-protein complexes .
Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?
Methodology :
- Meta-Analysis : Compare PASS predictions with experimental IC values (e.g., discrepancies in aryl-alcohol dehydrogenase inhibition may arise from assay conditions) .
- Solvent Effects : Re-test compounds in standardized buffers (e.g., PBS pH 7.4) to control for tautomer-dependent activity variations .
- High-Throughput Screening : Use dose-response curves (10 nM–100 μM) to identify outliers and validate via orthogonal assays (e.g., SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
